molecular formula C18H22BrN3O B2883051 3-(adamantan-1-yl)-1-[(Z)-[(4-bromophenyl)methylidene]amino]urea CAS No. 324062-50-2

3-(adamantan-1-yl)-1-[(Z)-[(4-bromophenyl)methylidene]amino]urea

Cat. No.: B2883051
CAS No.: 324062-50-2
M. Wt: 376.298
InChI Key: JARWKSWJGGKSKX-JAIQZWGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea is a synthetic organic compound characterized by the presence of an adamantyl group and a bromophenyl group The adamantyl group is a bulky, rigid structure derived from adamantane, which is known for its stability and unique three-dimensional structure The bromophenyl group introduces a halogen element, bromine, which can significantly influence the compound’s reactivity and interactions

Preparation Methods

The synthesis of 3-(adamantan-1-yl)-1-[(Z)-[(4-bromophenyl)methylidene]amino]urea typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 1-bromoadamantane with appropriate reagents to introduce the adamantyl group.

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of high-purity starting materials and solvents is also crucial to ensure the quality of the final product.

Chemical Reactions Analysis

1-(1-Adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(adamantan-1-yl)-1-[(Z)-[(4-bromophenyl)methylidene]amino]urea involves its interaction with specific molecular targets. The adamantyl group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The bromophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(1-Adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea can be compared with other adamantyl derivatives, such as:

The uniqueness of 3-(adamantan-1-yl)-1-[(Z)-[(4-bromophenyl)methylidene]amino]urea lies in its combination of the adamantyl and bromophenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN3O/c19-16-3-1-12(2-4-16)11-20-22-17(23)21-18-8-13-5-14(9-18)7-15(6-13)10-18/h1-4,11,13-15H,5-10H2,(H2,21,22,23)/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARWKSWJGGKSKX-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NN=CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)N/N=C\C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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